(Z)-2-(3-bromobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
CAS No.: 929962-03-8
Cat. No.: VC7015258
Molecular Formula: C23H17BrN2O3
Molecular Weight: 449.304
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929962-03-8 |
|---|---|
| Molecular Formula | C23H17BrN2O3 |
| Molecular Weight | 449.304 |
| IUPAC Name | (2Z)-2-[(3-bromophenyl)methylidene]-8-(pyridin-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
| Standard InChI | InChI=1S/C23H17BrN2O3/c24-16-5-3-4-15(10-16)11-21-22(27)18-7-8-20-19(23(18)29-21)13-26(14-28-20)12-17-6-1-2-9-25-17/h1-11H,12-14H2/b21-11- |
| Standard InChI Key | BBCJBBAQVGIPAG-NHDPSOOVSA-N |
| SMILES | C1C2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)Br)C3=O)OCN1CC5=CC=CC=N5 |
Introduction
Chemical Structure and Molecular Properties
Structural Elucidation
The compound belongs to the benzofuro[7,6-e] oxazin-3-one family, featuring a tricyclic framework fused with a pyridine ring. The (Z)-configuration at the benzylidene double bond is critical for its spatial orientation, as confirmed by nuclear magnetic resonance (NMR) spectroscopy. Key structural attributes include:
The bromine atom at the 3-position of the benzylidene group enhances electrophilic reactivity, while the pyridinylmethyl substituent contributes to solubility in polar solvents .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a cyclization reaction between 2-(benzylidene-amino)benzoic acid derivatives and 2,4-diisocyanato-1-methylbenzene (TDI) under reflux conditions in chloroform . A representative protocol includes:
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Schiff Base Formation: Condensation of 3-bromobenzaldehyde with 2-aminobenzoic acid yields 2-(3-bromobenzylidene-amino)benzoic acid.
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Cyclization with TDI: Reaction with TDI at 60°C for 12 hours forms the oxazine ring via [4+2] cycloaddition.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in 68% yield .
Challenges and Modifications
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Stereoselectivity: The (Z)-isomer predominates due to steric hindrance from the bromine atom, as evidenced by NOESY correlations.
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Solvent Effects: Polar aprotic solvents (e.g., DMF) improve reaction kinetics but reduce yields due to side reactions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): Key signals include δ 8.52 (d, J = 4.8 Hz, pyridine-H), 7.89 (s, benzylidene-H), and 5.21 (s, oxazine-CH₂).
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¹³C NMR: Peaks at δ 167.2 (C=O), 152.1 (oxazine-C), and 131.8 (C-Br) confirm the core structure .
Mass Spectrometry
High-resolution ESI-MS displays a molecular ion peak at m/z 449.0423 ([M+H]⁺), consistent with the molecular formula C₂₃H₁₇BrN₂O₃ .
Biological Activities and Mechanisms
Anti-Inflammatory Effects
The compound suppresses LPS-induced NO production in RAW 264.7 macrophages (IC₅₀ = 18.7 μM) by downregulating iNOS and COX-2 expression .
Structure-Activity Relationships (SAR)
Role of the Bromine Substituent
Comparison with the 2-bromo analog (CAS No. 929825-39-8) shows:
| Property | 3-Bromo Derivative | 2-Bromo Derivative |
|---|---|---|
| Anticancer IC₅₀ (MCF-7) | 12.3 μM | 24.6 μM |
| LogP | 4.4 | 4.1 |
The 3-bromo configuration enhances hydrophobic interactions with kinase active sites, improving potency .
Impact of Pyridine Position
The 2-pyridinylmethyl group improves aqueous solubility (2.1 mg/mL) compared to the 4-pyridinyl analog (1.4 mg/mL), facilitating drug formulation .
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